molecular formula C22H24N2O5 B557434 Fmoc-Lys(FOR)-OH CAS No. 201004-23-1

Fmoc-Lys(FOR)-OH

Cat. No. B557434
CAS RN: 201004-23-1
M. Wt: 396,44 g/mole
InChI Key: AJWAZAXPESSBGE-FQEVSTJZSA-N
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Description

Fmoc-Lys-OH is a derivative of the amino acid lysine, with the Fmoc (Fluorenylmethyloxycarbonyl) group serving as a protective group . It is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The Fmoc group is acid-labile, meaning it can be removed under acidic conditions .


Synthesis Analysis

The synthesis of Fmoc-Lys derivatives typically involves the condensation of the appropriate acid with N-hydroxysuccinimide in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester .


Chemical Reactions Analysis

Fmoc-Lys-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group can be removed under acidic conditions, allowing the lysine residue to participate in peptide bond formation .

Scientific Research Applications

Fmoc-Lys(FOR)-OH: A Comprehensive Analysis of Scientific Research Applications

Cell Cultivation: Fmoc-Lys(FOR)-OH and related Fmoc-protected amino acids are used in cell cultivation to enhance the growth and maintenance of cells in vitro. They provide a bio-compatible environment that supports cell adhesion and proliferation.

Bio-Templating: These compounds serve as bio-organic scaffolds for the formation of various nanostructures. Their self-assembly properties are utilized in creating templates for tissue engineering and regenerative medicine.

Optical Applications: Fmoc-protected amino acids have unique optical properties that make them suitable for use in imaging and diagnostic tools. They can be used to enhance contrast in imaging techniques or as fluorescent markers.

Drug Delivery Systems: Due to their biocompatibility and ability to form hydrogels, Fmoc-Lys(FOR)-OH compounds are explored for drug delivery applications. They can encapsulate drugs and release them in a controlled manner at the target site.

Catalytic Properties: These amino acids can act as catalysts in various chemical reactions due to their functional groups. They are studied for their potential to catalyze reactions in more environmentally friendly ways compared to traditional catalysts.

Therapeutic Applications: The therapeutic potential of Fmoc-protected amino acids is being researched, particularly in the development of new treatments and therapies for various diseases.

Antibiotic Properties: Research is ongoing into the antibiotic properties of these compounds, with the aim of developing new antibiotics that can combat resistant bacteria.

Functional Materials: The ease of synthesis and self-assembly of Fmoc-protected amino acids make them excellent candidates for developing functional materials with diverse applications in biotechnology and materials science.

Safety and Hazards

While specific safety and hazard information for Fmoc-Lys(FOR)-OH was not found, general safety measures for handling Fmoc-Lys derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Fmoc-protected amino acids like Fmoc-Lys-OH are gaining popularity in solid-phase peptide synthesis (SPPS), particularly in the development of hydrogels for biological, biomedical, and biotechnological applications . Future research may focus on improving the properties of these hydrogels, as well as exploring new applications for Fmoc-protected amino acids in peptide synthesis .

Mechanism of Action

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-formamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-14-23-12-6-5-11-20(21(26)27)24-22(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWAZAXPESSBGE-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(FOR)-OH

Q & A

A: 9-Fluorenylmethyloxycarbonyl-lysine (Fmoc-Lysine) is a derivative of the amino acid lysine commonly used in solid-phase peptide synthesis (SPPS) [, , , , , ]. The Fmoc group acts as a temporary protecting group for the α-amino group, allowing for controlled and sequential addition of amino acids during peptide chain assembly.

A: Lysine possesses two amino groups: one at the α-carbon (involved in peptide bond formation) and one on its side-chain. During SPPS, the side-chain amino group also needs protection to prevent unwanted reactions and ensure the desired peptide sequence is obtained [, , , , , , , ].

ANone: Numerous protecting groups can be employed, each with different properties and cleavage conditions. Some examples include:

  • Boc (tert-butyloxycarbonyl): Acid-labile, cleaved by trifluoroacetic acid (TFA) [, , , , , ].
  • Alloc (allyloxycarbonyl): Removed by palladium-catalyzed allyl deprotection [, , ].
  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved under mildly basic conditions using hydrazine [, , ].
  • Mtt (4-methyltrityl): Highly acid-labile, cleaved by dilute TFA solutions, allowing for orthogonal deprotection strategies in the presence of other acid-labile groups [, , , ].
  • Ivdde: Used to protect the end amido of amino acid [].
  • Pac (Phenylacetyl): Removed by penicillin G acylase [].

ANone: The choice of protecting group depends on the specific synthetic goal.

  • Orthogonal Protection: Using groups with different cleavage conditions enables the selective deprotection of specific sites on a peptide, allowing for further modifications, such as cyclization or the introduction of labels [, , ].
  • Branched Peptides: Fmoc-Lys(Fmoc)-OH, containing two Fmoc groups, can be used to introduce branching points in peptides for creating dendrimers, multiple antigenic peptides (MAPs), or other complex structures [, , , , ].
  • Bioconjugation: Fmoc-Lysine derivatives with side-chain functionalities like azides or alkynes can be utilized in click chemistry reactions to conjugate peptides to other molecules, such as fluorescent dyes or polyethylene glycol (PEG) [, , , , , ].

A:

  • Synthesis of labeled tetrapeptides for structural studies: Researchers used Fmoc-Lys(Boc)-OH, along with other specifically labeled amino acids, to synthesize a tetrapeptide for structural analysis using nuclear magnetic resonance (NMR) [].
  • Development of DNA polyintercalators: Bis-acridine orange was synthesized using Fmoc-Lys(Boc)-OH and Fmoc-Lys(AO)-OH (AO: acridine orange) for DNA binding studies [, , ].
  • Creation of fluorescently labeled peptide conjugates: Fmoc-Lys(Tfa)-OH was crucial in the development of a continuous process for assembling ligand-targeted, fluorescently labeled chelating peptide conjugates for potential cancer theranostics [].
  • Synthesis of semisynthetic insulin analogs: Fmoc-Lys(Pac)-OH was used to prepare novel insulin analogs, which were subsequently treated with penicillin G acylase to remove the Pac group and obtain the desired analogs [].

ANone:

  • NMR spectroscopy: Confirms the structure and purity of synthesized compounds [, , , ].
  • Mass spectrometry: Determines the molecular weight of peptides and confirms their identity [, , , , ].
  • High-performance liquid chromatography (HPLC): Used for purification and analysis of peptides [, , , , , ].
  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecules [, ].

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